3-Chloro-2-fluoro-4-methoxyphenol
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Overview
Description
3-Chloro-2-fluoro-4-methoxyphenol is a chemical compound with a molecular weight of 176.57 . It is used in various industries and has potential applications in research.
Synthesis Analysis
The synthesis of phenol derivatives like 3-Chloro-2-fluoro-4-methoxyphenol has been a subject of research. Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, allowing for the preparation of complex m-aryloxy phenols with functional groups .Molecular Structure Analysis
The molecular formula of 3-Chloro-2-fluoro-4-methoxyphenol is C7H6ClFO2 . The structure includes a phenol group with chlorine, fluorine, and methoxy functional groups attached to the aromatic ring .Chemical Reactions Analysis
Phenol derivatives have been widely researched for their potential in synthesizing bioactive natural products and conducting polymers . The chemical reactions involving these compounds often focus on functionalizing and transforming functional groups around the aromatic ring .Physical And Chemical Properties Analysis
3-Chloro-2-fluoro-4-methoxyphenol is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research and application of 3-Chloro-2-fluoro-4-methoxyphenol could involve the development of more efficient synthesis methods and exploration of its potential biological activities . It could also be used as a building block for the synthesis of bioactive natural products and conducting polymers .
properties
IUPAC Name |
3-chloro-2-fluoro-4-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2/c1-11-5-3-2-4(10)7(9)6(5)8/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUQUAXWYITWIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-4-methoxyphenol |
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